Tert-butyl 2-carbamothioyl-4,4-difluoropyrrolidine-1-carboxylate
Description
Tert-butyl 2-carbamothioyl-4,4-difluoropyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a tert-butyl carbamate group at position 1, a carbamothioyl (thiourea) moiety at position 2, and two fluorine atoms at position 3. The carbamothioyl group introduces sulfur-based reactivity and hydrogen-bonding capabilities, while the fluorine atoms enhance electronegativity and influence ring conformation.
Properties
IUPAC Name |
tert-butyl 2-carbamothioyl-4,4-difluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O2S/c1-9(2,3)16-8(15)14-5-10(11,12)4-6(14)7(13)17/h6H,4-5H2,1-3H3,(H2,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAOXPVPLDOTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=S)N)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 2-carbamothioyl-4,4-difluoropyrrolidine-1-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.
Reaction with tert-Butyl Chloroformate: The pyrrolidine derivative is reacted with tert-butyl chloroformate to introduce the tert-butyl group.
Introduction of Difluoro Groups: The difluoro groups are introduced using a fluorinating agent under controlled conditions.
Formation of Carbamothioyl Group:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 2-carbamothioyl-4,4-difluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 2-carbamothioyl-4,4-difluoropyrrolidine-1-carboxylate has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2-carbamothioyl-4,4-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Tert-butyl 2-cyano-4,4-difluoropyrrolidine-1-carboxylate
- Structure: Position 2 substituent: cyano (C≡N) group.
- Molecular Formula : C₁₀H₁₄F₂N₂O₂.
- Molecular Weight : 232.23 g/mol.
- Key Differences: Reactivity: The cyano group is electron-withdrawing and polar, favoring nucleophilic additions (e.g., hydrolysis to amides) compared to the carbamothioyl group, which participates in sulfur-specific reactions (e.g., metal coordination or redox processes). Hydrogen Bonding: The cyano group lacks hydrogen-bond donors, unlike the carbamothioyl group (NH and C=S), leading to weaker intermolecular interactions in crystalline phases . Applications: Nitriles are common intermediates in organic synthesis, while carbamothioyl derivatives are utilized in peptide mimetics or enzyme inhibitors .
Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate
- Structure: Position 2 substituent: aminomethyl (NH₂CH₂) and methyl (CH₃) groups.
- Molecular Formula : C₁₁H₂₀F₂N₂O₂.
- Molecular Weight : 250.29 g/mol.
- Solubility: The aminomethyl group enhances water solubility due to protonation at physiological pH, whereas the carbamothioyl group may exhibit mixed solubility depending on solvent polarity. Biological Activity: Aminomethyl groups are prevalent in bioactive molecules (e.g., enzyme substrates), while carbamothioyl derivatives may target sulfur-dependent metabolic pathways .
(S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Structure : Position 2 substituent: hydroxymethyl (HOCH₂) group.
- Molecular Formula: C₁₀H₁₉NO₃ (estimated).
- Oxidative Stability: The hydroxymethyl group is prone to oxidation (e.g., to carboxylic acids), while the carbamothioyl group may undergo thiol-disulfide exchange under redox conditions .
Tabulated Comparison of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
